Cetotiamine

Descripción

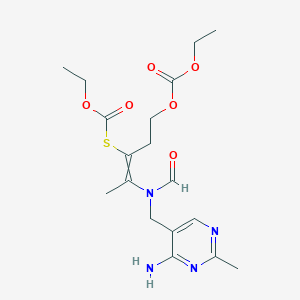

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBROOZNJUDHTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859508 | |

| Record name | (3Z)-4-{[(4-Amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-3-[(ethoxycarbonyl)sulfanyl]pent-3-en-1-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-76-8 | |

| Record name | 4-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(ethoxycarbonyl)thio]-3-penten-1-yl ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of Cetotiamine

Evolution of Cetotiamine (B1668420) Synthetic Pathways

The precise historical evolution of this compound's synthetic pathways is not widely documented in public search results. However, its classification as a thiamine (B1217682) derivative suggests that its synthesis would have evolved in parallel with broader advancements in the synthesis of vitamin B1 analogs.

Classical Synthesis Approaches

Classical synthesis approaches for thiamine derivatives often involve multi-step reactions starting from simpler precursors, typically utilizing established organic reactions such as condensation, esterification, and nucleophilic substitutions. These methods might involve stoichiometric reagents and potentially generate more by-products. For thiamine analogs, early syntheses would likely have focused on constructing the pyrimidine (B1678525) and thiazole (B1198619) rings, followed by their linkage and subsequent derivatization to introduce the O,S-dicarbethoxy groups characteristic of this compound mhlw.go.jp. The initial development of such compounds in the mid-20th century, like this compound hydrochloride by Shionogi Seiyaku in 1965, suggests the application of then-current synthetic capabilities patsnap.com.

Contemporary and Novel Synthetic Methodologies

Contemporary and novel synthetic methodologies aim to overcome the limitations of classical approaches by focusing on efficiency, atom economy, and reduced waste. While specific novel methods for this compound are not detailed, modern organic synthesis frequently employs advanced catalytic transformations, flow chemistry, and multicomponent reactions to streamline processes and improve yields google.comgoogleapis.comoaepublish.com. For complex molecules, these methodologies often involve milder reaction conditions, fewer purification steps, and the potential for automation, making them more suitable for industrial-scale production googleapis.com.

Chemo- and Stereoselective Synthesis Strategies for this compound and its Analogues

Chemoselectivity and stereoselectivity are paramount in the synthesis of pharmaceutical compounds to ensure the desired biological activity and minimize impurities. Chemoselective synthesis involves reactions that preferentially affect one functional group over others in a polyfunctional molecule mhlw.go.jpgoogle.comgoogle.com. Given this compound's structure, which contains multiple ester, amino, and pyrimidine functionalities, achieving high chemoselectivity during its synthesis would be critical to selectively introduce the dicarbethoxy groups without affecting other parts of the molecule.

Stereoselective synthesis, or asymmetric synthesis, aims to produce a compound with a specific stereoisomeric form, which is crucial for pharmaceuticals as different stereoisomers can have vastly different biological activities google.comgoogle.comchemicalbook.comgoogle.comnih.govnih.gov. If this compound possesses chiral centers, its synthesis would ideally incorporate strategies to control their absolute and relative configurations. Common strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors google.comgoogle.comchemicalbook.comnih.gov. While specific details for this compound are not publicly available, patents for other drug syntheses highlight the importance of asymmetric synthesis to obtain desired enantiomers googleapis.com.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is increasingly important for environmental sustainability and economic viability frontiersin.org. Although specific examples for this compound synthesis are not readily found, the general principles of green chemistry would ideally be applied:

Prevention of Waste: Designing synthetic routes that minimize or eliminate waste is a primary goal, ideally preventing waste generation rather than treating it afterward frontiersin.org.

Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby reducing waste at the atomic level frontiersin.org.

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with minimal toxicity to human health and the environment googleapis.comfrontiersin.org.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances, especially hazardous solvents, and opting for more benign alternatives like water or supercritical fluids frontiersin.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing renewable raw materials where technically and economically feasible.

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection), as these often require additional reagents and generate waste.

Catalysis: Employing catalytic reagents over stoichiometric ones to enhance efficiency and selectivity google.com.

Applying these principles to this compound synthesis would involve optimizing reaction conditions, exploring alternative reagents, and designing more efficient purification processes to reduce its environmental footprint.

Derivatization Strategies for Research Probes and Advanced Study

Derivatization strategies involve chemically modifying a compound to alter its properties or to create new molecules for specific research purposes. For this compound, as a thiamine analog, such strategies would be crucial for understanding its mechanism of action, improving its pharmacokinetic profile, or developing new therapeutic agents. "Derivatives" can include chemically modified versions that are structurally similar to the parent compound and can be converted back under physiological conditions (prodrugs).

Design and Synthesis of this compound Analogues for Mechanistic Elucidation

The design and synthesis of this compound analogues for mechanistic elucidation would involve subtle structural modifications to probe specific interactions with biological targets. By systematically altering parts of the this compound molecule, researchers can identify key functional groups or structural motifs responsible for its activity. This often involves:

Substitution of Functional Groups: Replacing existing groups with bioisosteric or sterically similar groups to understand their role in binding or reactivity.

Isotopic Labeling: Incorporating stable isotopes (e.g., deuterium, carbon-13) into the molecule to track its metabolic fate or to study reaction mechanisms using techniques like NMR spectroscopy.

Prodrug Design: Creating prodrugs that enhance absorption, distribution, metabolism, or excretion, which can then be converted to the active this compound in vivo googleapis.com.

Conformational Restriction/Flexibility: Synthesizing analogues with rigid or flexible linkers to understand the optimal conformation required for biological activity.

While specific research findings on this compound analogues designed solely for mechanistic elucidation are not detailed in the provided search results, the general principle of synthesizing analogues is a common approach in drug discovery to understand structure-activity relationships. For instance, studies on other thiamine analogs or related compounds demonstrate how modifications can lead to altered biological responses or improved properties.

Biochemical and Molecular Mechanisms of Cetotiamine Action

Interactions with Thiamine-Dependent Enzyme Systems

Thiamine-dependent enzymes are central to cellular energy metabolism. Their proper functioning relies on the presence of ThDP, which acts as a coenzyme nutritionalassessment.org. Alterations in the activity of these enzymes can have significant metabolic consequences.

Transketolase (TK) is a ThDP-dependent enzyme that operates in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP) wikipedia.org. This pathway is crucial for generating ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress wikipedia.orgmdpi.com.

The pyruvate (B1213749) dehydrogenase complex (PDHC) is a multienzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle mhmedical.com. This reaction is a critical step in cellular energy production, generating NADH and contributing to ATP synthesis news-medical.netmhmedical.com. The PDHC requires five coenzymes, including ThDP mhmedical.com.

Regulation of PDHC activity is complex, involving allosteric modulation and phosphorylation news-medical.nete-dmj.org. For instance, high ratios of ATP to ADP, NADH to NAD+, and acetyl-CoA to CoA allosterically inhibit the PDHC news-medical.net. Calcium ions can activate pyruvate dehydrogenase, the E1 component of the PDHC news-medical.net. While the importance of PDHC in metabolism and its regulation by various factors are well-documented mhmedical.come-dmj.orgbiorxiv.orgembopress.orgjci.org, specific detailed research findings on Cetotiamine's direct interactions with the PDHC, such as its effect on enzyme activity or binding characteristics in in vitro models, are not explicitly provided in the current search results. General thiamine (B1217682) analogs can act as antagonists by competing with ThDP google.com.

Alpha-ketoglutarate dehydrogenase (α-KGDH) is another key ThDP-dependent enzyme within the Krebs (TCA) cycle nih.govuniprot.org. It catalyzes the conversion of α-ketoglutarate to succinyl-CoA, producing NADH and CO2 nih.gov. α-KGDH is a highly regulated enzyme and is considered a primary site of control for metabolic flux through the Krebs cycle nih.gov. Its activity is inhibited by its end products, succinyl-CoA and NADH, and is regulated by the ATP/ADP ratio, NADH/NAD+ ratio, calcium, and substrate availability nih.govcreative-proteomics.com.

Like other ThDP-dependent enzymes, α-KGDH is sensitive to mitochondrial redox status and can even generate reactive oxygen species (ROS) nih.govnih.gov. While the critical role and regulation of α-KGDH are extensively studied nih.govuniprot.orgcreative-proteomics.com, specific detailed research findings on how This compound (B1668420) directly influences or regulates α-KGDH activity in in vitro or cellular studies are not found in the provided information.

Antioxidant and Redox Homeostasis Modulation Investigations (in vitro/cellular models)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify them, is implicated in numerous pathological conditions nih.govnih.govnih.gov. Compounds with antioxidant properties can mitigate this stress either by directly neutralizing ROS or by indirectly enhancing the body's endogenous antioxidant defenses nih.govnih.govnih.gov. Investigations into these mechanisms are commonly conducted using in vitro and cellular models.

Direct scavenging of ROS involves a compound chemically reacting with and neutralizing free radicals such as superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) nih.govmdpi.commdpi.comnih.govmdpi.comdiva-portal.orgnih.gov. In vitro assays are frequently employed to quantify this direct scavenging capacity. Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical tjnpr.org.

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay: Assesses the compound's capacity to scavenge the ABTS radical cation tjnpr.org.

Superoxide radical scavenging assay: Evaluates the inhibition of superoxide radical generation.

Hydroxyl radical scavenging assay: Determines the compound's ability to scavenge the highly reactive hydroxyl radical tjnpr.org.

These assays provide a quantitative measure of a compound's immediate antioxidant potential. However, specific studies demonstrating this compound's direct ROS scavenging activity in in vitro or cellular models were not found in the reviewed literature.

Beyond direct scavenging, compounds can modulate cellular redox homeostasis by influencing endogenous antioxidant systems. These systems include enzymatic antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic components such as glutathione (GSH) nih.govnih.govnih.govnih.govmdpi.comfrontiersin.orgxiahepublishing.com. A key regulatory pathway involved in the coordinated expression of many antioxidant and detoxifying enzymes is the Nuclear Factor Erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comnih.govplos.orgmdpi.comfrontiersin.orgfrontiersin.org.

Nrf2-ARE Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to ARE sequences in the promoters of target genes, leading to the upregulation of antioxidant and phase II detoxifying enzymes such as HO-1, NQO1, GCLC, and GCLM mdpi.commdpi.comnih.govfrontiersin.orgmdpi.complos.orgfrontiersin.orgfrontiersin.org.

Glutathione System: This system is central to cellular redox balance. Reduced glutathione (GSH) is a crucial low-molecular-weight antioxidant that directly scavenges ROS and serves as a substrate for enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). Glutathione reductase (GR) is responsible for regenerating GSH from its oxidized form (GSSG), maintaining the pool of reduced glutathione nih.govmdpi.comnih.govmdpi.comnih.govfrontiersin.orgcorconinternational.comnih.gov.

Investigations into indirect modulation involve assessing changes in the expression (mRNA and protein levels) and activity of these enzymes and transcription factors in cellular models (e.g., Western blot for Nrf2 nuclear translocation, qPCR for gene expression, enzyme activity assays). Detailed research specifically on this compound's indirect modulation of endogenous antioxidant systems, such as the Nrf2 pathway or the glutathione system, in in vitro or cellular models was not identified in the current literature search.

Neurochemical and Neuromodulatory Effects in Preclinical Systems

Preclinical systems, particularly organotypic cultures and acute brain slices, are invaluable tools for studying the complex cellular and network interactions within the central nervous system while maintaining much of the in vivo architecture mdpi.comnih.govprovidence.orgnih.govmdpi.com. These models allow for controlled experimental manipulation and detailed analysis of neurochemical and neuromodulatory effects.

Neurotransmitters are chemical messengers that transmit signals across synapses, playing fundamental roles in brain function. Research in organotypic cultures and brain slices can investigate how a compound influences the synthesis, release, reuptake, or receptor binding of various neurotransmitters, including:

Glutamate: The primary excitatory neurotransmitter nih.gov.

GABA (gamma-aminobutyric acid): The main inhibitory neurotransmitter.

Acetylcholine: Involved in learning, memory, and arousal.

Dopamine: Crucial for motor control, reward, and motivation.

Techniques employed include high-performance liquid chromatography (HPLC) to measure neurotransmitter levels nih.gov, immunolabeling for neurotransmitter synthesizing enzymes or receptors, and electrophysiological recordings to assess synaptic transmission. Specific studies investigating this compound's direct interactions with neurotransmitter systems in organotypic cultures or brain slices were not found in the examined sources.

Electrophysiological studies provide direct insights into the electrical activity of neurons and neuronal networks. In isolated neuronal preparations or acute brain slices, techniques like patch-clamp recordings allow for the measurement of membrane potential, ion channel activity, neuronal excitability, and synaptic plasticity precisionary.comdiva-portal.orgprovidence.orgnih.govmdpi.comscisys.infouk.complos.orgnih.gov.

Neuronal Excitability: Refers to the ease with which neurons generate action potentials in response to a stimulus. Changes in ion channel function can significantly alter excitability diva-portal.orgmdpi.complos.orgnih.gov.

Synaptic Plasticity: Encompasses the long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory.

These studies involve applying a compound and observing its effects on neuronal firing patterns, synaptic currents, and the properties of specific ion channels. No specific electrophysiological studies detailing the effects of this compound on neuronal excitability or synaptic plasticity in isolated neuronal preparations were identified in the current search.

Gene Expression and Signal Transduction Pathway Modulation Studies (in vitro/animal tissue)

Modulation of gene expression and signal transduction pathways represents a fundamental mechanism by which compounds exert their biological effects, influencing cellular processes such as proliferation, differentiation, survival, and response to stress researchgate.netmdpi.commdpi.comuk.comnih.govehu.eusbiorxiv.orgnih.govmhlw.go.jpnih.gov. These investigations can be conducted in various in vitro cell lines or animal tissues.

Gene Expression Studies: Techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are used to measure the levels of messenger RNA (mRNA) transcripts, indicating changes in gene activity frontiersin.orgnih.govplos.orgmdpi.comnih.govnih.govjustia.com. This allows researchers to identify specific genes whose expression is upregulated or downregulated in response to a compound.

Signal Transduction Pathway Analysis: Signal transduction pathways are intricate networks of proteins that relay signals from the cell surface to intracellular targets, often involving phosphorylation cascades researchgate.netmdpi.comscisys.infouk.comnih.govehu.eusbiorxiv.org. Key pathways include:

MAPK (Mitogen-Activated Protein Kinase) pathways: Involved in cell proliferation, differentiation, and stress responses researchgate.netnih.gov.

PI3K/AKT/mTOR pathway: Regulates cell growth, survival, and metabolism mdpi.commdpi.combiorxiv.org.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: A central regulator of immune responses and inflammation researchgate.netnih.govfrontiersin.orguk.com.

Nrf2-ARE pathway: As mentioned previously, critical for antioxidant and detoxification responses mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comnih.govplos.orgmdpi.comfrontiersin.orgfrontiersin.org.

Methods to study these pathways include Western blotting to detect changes in protein phosphorylation, reporter gene assays to measure pathway activity, and proteomic analyses. Research specifically detailing this compound's modulation of gene expression or signal transduction pathways in in vitro or animal tissue models was not found in the available literature.

Transcriptomic Analysis in Response to this compound Exposure

Transcriptomic analysis involves the comprehensive study of gene expression at the RNA level, providing insights into the molecular changes occurring within cells or tissues in response to various stimuli, including drug exposure ebi.ac.ukwikipedia.org. This methodology typically involves techniques such as RNA sequencing (RNA-Seq) or microarrays to quantify messenger RNA (mRNA) levels, thereby revealing which genes are upregulated, downregulated, or unchanged ebi.ac.uknanostring.com. Such analyses are crucial for identifying specific gene signatures associated with drug action, elucidating underlying molecular pathways, and understanding a compound's impact on cellular functions nasa.gov.

Despite the established importance of transcriptomic analysis in modern biochemical research, specific detailed research findings or data tables directly pertaining to transcriptomic changes in response to this compound exposure are not extensively documented in the publicly available scientific literature based on current searches. If such studies were conducted, they would typically aim to identify genes whose expression is modulated by this compound. Given this compound's role as a thiamine derivative, transcriptomic analyses could potentially reveal its influence on genes involved in energy metabolism, oxidative stress responses, neurological pathways, or other cellular processes where thiamine plays a regulatory role khanacademy.orgplos.org. For instance, alterations in genes encoding metabolic enzymes, transporters, or components of signaling pathways could be investigated to provide a deeper understanding of this compound's molecular effects.

Investigations of Protein Kinase Cascades

Protein kinase cascades are fundamental components of cellular signaling networks, involving a series of sequential phosphorylation events where one protein kinase phosphorylates and activates another, ultimately leading to a cellular response google.commhlw.go.jp. These cascades are critical for transmitting signals from the cell surface to the nucleus, regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis google.commdpi.com. Protein kinases are significant drug targets due to their central role in disease pathogenesis google.com.

Similar to transcriptomic analysis, specific detailed research findings or data tables regarding the direct impact of this compound on protein kinase cascades are not widely reported in the public scientific literature based on current searches. Investigations into protein kinase cascades in response to this compound exposure would typically involve techniques such as phosphoproteomics, kinase activity assays, or Western blotting to identify specific kinases that are activated or inhibited, and the phosphorylation status of their downstream targets justia.comepo.org.

If such studies were undertaken for this compound, they could potentially reveal its involvement in signaling pathways related to energy homeostasis, neuronal plasticity, or inflammatory responses, given its connection to thiamine and its observed biological effects google.comjustia.com. For example, examining the phosphorylation status of key metabolic enzymes or components of neuronal signaling pathways could provide insights into how this compound exerts its beneficial effects at a molecular level. The absence of specific published data in this area highlights a potential avenue for future research to comprehensively map the molecular mechanisms of this compound action.

Metabolic Pathways and Biotransformation of Cetotiamine

In Vitro Metabolic Transformations (e.g., liver microsomes, S9 fractions from non-human species)

In vitro studies utilizing subcellular fractions like liver microsomes and S9 fractions are crucial for understanding the metabolic stability and pathways of drug candidates. Liver microsomes primarily contain cytochrome P450 (CYP) enzymes, which are key in Phase I metabolism, while S9 fractions encompass both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic pathways. researchgate.netnih.govpmda.go.jparchive.org

While general methodologies for in vitro metabolic studies are well-established, specific detailed research findings on the in vitro metabolic transformations of Cetotiamine (B1668420), particularly regarding distinct Phase I oxidative or Phase II conjugation reactions acting directly on the this compound molecule prior to its conversion to thiamine (B1217682), are not extensively reported in publicly available literature. It is understood that this compound undergoes hydrolysis to yield thiamine, a process that would typically be mediated by hydrolytic enzymes present in these in vitro systems.

Phase I Oxidative Metabolism Research

Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

Phase II metabolism, or conjugation reactions, involves the attachment of endogenous hydrophilic groups (e.g., glucuronic acid, sulfate) to the drug or its Phase I metabolites, further increasing water solubility and facilitating excretion. nih.govresearchgate.netnih.govcornell.edu Common Phase II reactions include glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by SULTs). nih.gov While these pathways are critical for drug detoxification, specific data detailing Phase II conjugation reactions directly involving this compound itself in non-human in vitro systems are not widely documented. The molecule's design as a prodrug suggests that its primary transformation leads to thiamine, which then enters the body's natural thiamine metabolic cycle.

In Vivo Metabolic Profiling in Animal Models

In vivo metabolic profiling in animal models is essential for understanding the systemic biotransformation and distribution of a compound under physiological conditions. Studies on this compound (dicethiamine hydrochloride, DCET) in rats have provided insights into its absorption and subsequent distribution as thiamine. nih.govpatsnap.com

Identification and Characterization of this compound Metabolites (non-human samples)

Research in male Sprague-Dawley rats demonstrated that this compound is rapidly absorbed and converted into thiamine in the circulating blood. nih.govpatsnap.com Following oral administration, thiamine and its phosphate (B84403) esters (such as thiamine pyrophosphate, TPP) were detected in various organs. This indicates that this compound acts as a prodrug, with thiamine being its primary active metabolite. nih.govpatsnap.com

Tissue Distribution Studies in Animal Models (mechanistic focus)

Comparative studies in rats showed that after oral administration of this compound, thiamine was distributed at higher concentrations to specific organs compared to direct administration of thiamine hydrochloride (VB(1)HCl). nih.govpatsnap.com This suggests that this compound's chemical structure facilitates enhanced absorption and/or preferential distribution of thiamine.

The following table summarizes the comparative tissue distribution of thiamine after oral administration of this compound (DCET) versus Thiamine Hydrochloride (VB(1)HCl) in rats, based on reported findings:

| Tissue/Organ | Thiamine Concentration (Relative to VB(1)HCl) after DCET Administration nih.govpatsnap.com |

| Blood | Higher |

| Heart | Higher |

| Thigh Muscles | Higher |

| Cerebellum | Higher |

| Hippocampus | Higher |

| Thalamus | Higher |

These findings indicate that this compound possesses excellent absorbability and transformability in tissues, leading to a more effective delivery of thiamine to target organs, particularly those associated with neurological and muscular function. nih.govpatsnap.com

Enzyme Systems Governing this compound Metabolism (e.g., Cytochrome P450, UGTs in non-human systems)

The metabolism of this compound primarily involves its conversion to thiamine. While the specific enzymes directly responsible for the initial hydrolytic cleavage of this compound to thiamine are not explicitly detailed in the provided literature, it is understood that this biotransformation is rapid and occurs in vivo. nih.govpatsnap.com

Once thiamine is formed, its subsequent metabolism involves phosphorylation to its active coenzyme form, thiamine diphosphate (B83284) (TDP, also known as thiamine pyrophosphate or TPP). This phosphorylation is catalyzed by the enzyme thiamine diphosphokinase. TPP is the metabolically active form of thiamine and serves as a crucial cofactor for several enzymes involved in key metabolic pathways, including carbohydrate, lipid, and protein metabolism, such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. cornell.edu

In the broader context of drug metabolism, cytochrome P450 (CYP) enzymes are the main catalysts for Phase I oxidative reactions, and Uridine Diphosphate Glucuronosyltransferases (UGTs) are key enzymes in Phase II glucuronidation reactions. europa.eugoogle.com While these enzyme systems are fundamental to xenobiotic metabolism, their direct involvement in the initial breakdown of this compound itself into thiamine is not specifically highlighted in the available research, which instead emphasizes the rapid conversion to thiamine and its subsequent distribution and phosphorylation.

Excretion Mechanisms Research in Preclinical Models (non-human models)

General principles of drug elimination in laboratory animals suggest that renal excretion and fecal/biliary excretion are the primary routes nih.govwuxiapptec.comnih.gov. The design of preclinical pharmacokinetic studies typically allows for the measurement of compound concentrations in various biological matrices, including plasma, urine, and feces, to determine elimination rates and routes nih.govwuxiapptec.com. However, specific detailed findings or data tables outlining the precise excretion profile of this compound in non-human models were not identified.

Advanced Analytical Methodologies for Cetotiamine Research

Spectroscopic and Spectrometric Approaches for Structural Characterization

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed for the exact mass determination of chemical compounds, providing highly accurate mass measurements that can unequivocally identify a compound's elemental composition. For Cetotiamine (B1668420) (C₁₈H₂₆N₄O₆S), with a molecular weight of approximately 426.5 g/mol and an exact mass of 426.15730574 Da, HRMS plays a critical role in confirming its molecular formula and detecting potential modifications or metabolites. dsmz.de

Liquid Chromatography coupled with High-Resolution Mass Spect Spectrometry (LC-HRMS), particularly using quadrupole time-of-flight (Q-TOF) mass spectrometers, is frequently utilized for this purpose. uni.luwikidata.org This combination allows for the separation of complex mixtures before precise mass measurement, enabling the identification of this compound even in the presence of other structurally similar compounds or matrix interferences. uni.luwikidata.org In the broader context of thiamine (B1217682) analogs and derivatives, HRMS has been used to acquire high-resolution mass spectra, confirming the purity and structural integrity of compounds, which is directly applicable to this compound research. uni.lunih.gov

Electrochemical Detection Methods and Biosensors for this compound

Electrochemical detection methods offer sensitive and selective approaches for the analysis of various compounds, including those with electroactive properties. Techniques such as voltammetry and amperometry are fundamental to these methods, measuring current or potential changes in response to an analyte's electrochemical reactions. nih.govnih.govguidetopharmacology.org While direct research findings on electrochemical detection specifically for this compound are not widely detailed in the provided sources, the broader field of electrochemical sensors and biosensors for related compounds, such as cetirizine (B192768) hydrochloride, suggests the potential applicability and development pathways for this compound. citeab.com

Biosensors, which integrate a biological recognition element with a physicochemical transducer, present an avenue for highly specific and sensitive detection. Aptamers, for instance, are oligonucleotides known to bind to target ligands with high affinity and specificity and can be incorporated into biosensors and other detection platforms. uni.lu Given that this compound is a thiamine analog, research into aptamers that bind to thiamine and its derivatives indicates a promising direction for developing specific biosensors for this compound. uni.lu Such biosensors could potentially enable real-time, label-free detection, offering advantages in terms of speed and simplicity for various research applications.

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound in complex matrices. The strategies employed vary significantly depending on the nature of the research matrix, such as cell lysates, tissue homogenates, or in vitro reaction mixtures. The primary goal is to extract the analyte of interest while minimizing interference from matrix components.

Cell Lysates: For cell lysates, the general procedure involves placing cultured cells on ice, washing them with ice-cold Phosphate-Buffered Saline (PBS) to remove media components, and then adding an appropriate ice-cold lysis buffer. wikidata.org Lysis buffers, such as RIPA buffer or NP-40 lysis buffer, are chosen based on the target protein's location and desired stringency of lysis. Adherent cells are typically scraped, and the cell suspension is transferred to microcentrifuge tubes. wikidata.org Constant agitation (e.g., for 30 minutes at 4°C) is maintained to facilitate lysis, followed by centrifugation to pellet cell debris. wikidata.org The supernatant, containing the extracted proteins or small molecules, is then collected for further analysis. wikidata.org

Tissue Homogenates: Preparation of tissue homogenates requires careful handling to prevent degradation. Tissues are typically dissected quickly on ice, snap-frozen in liquid nitrogen, and stored at -80°C if not processed immediately. wikidata.org For homogenization, the tissue is transferred to tubes, and ice-cold lysis buffer is added (e.g., approximately 300 µL per 5 mg of tissue, with additional buffer for rinsing). wikidata.org Homogenization is performed using an electric homogenizer, followed by agitation (e.g., for 2 hours at 4°C) and centrifugation to separate the homogenate from cellular debris. wikidata.org Solvent mixtures, such as methanol (B129727) (MeOH) for polar metabolites and methyl-tert-butyl ether (MTBE) in MeOH for lipophilic compounds, are used for efficient metabolite extraction from tissue samples.

In Vitro Reaction Mixtures: For in vitro reaction mixtures, sample preparation often involves quenching the reaction at specific time points, followed by extraction and purification steps. While specific protocols for this compound in in vitro mixtures are not detailed, common practices include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from enzymes, substrates, and buffer components. These steps are crucial to ensure that the analytical technique receives a clean sample, free from components that could interfere with detection or cause matrix effects.

Bioanalytical Method Validation for Preclinical and Basic Research Samples

Bioanalytical method validation is a systematic process that demonstrates an analytical method's suitability for its intended purpose, ensuring that it consistently produces reliable, accurate, and reproducible results for quantifying analytes in biological matrices. This is particularly critical for preclinical and basic research samples, as the data generated supports pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental for drug development and regulatory decisions.

Key validation parameters include:

Specificity and Selectivity: This parameter assesses the method's ability to unequivocally measure the analyte (this compound) in the presence of other components expected to be present in the sample matrix, such as endogenous compounds, metabolites, impurities, or degradants. A method is considered specific if it yields results solely for the target analyte, free from interference.

Linearity and Range: Linearity establishes a direct and proportional relationship between the analyte concentration and the analytical response over a defined concentration range. The range defines the lower and upper concentration limits within which the method has demonstrated acceptable linearity, accuracy, and precision. Calibration curves, typically constructed with a minimum of six standard points in the biological matrix, are used to assess linearity. A high correlation coefficient (R², usually ≥ 0.999) indicates a strong linear relationship.

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as repeatability (intra-assay precision, within a single analytical run) and intermediate precision (inter-assay precision, across different days, analysts, or equipment). Precision is often reported as relative standard deviation (%RSD) or coefficient of variation (%CV).

Accuracy: Accuracy measures the closeness of agreement between the measured value and the true or accepted reference value of the analyte concentration in a sample. It is typically determined by analyzing quality control (QC) samples of known concentrations, prepared in the biological matrix, and is often expressed as percent recovery or relative error. For validation, accuracy and precision are determined using a minimum of five determinations per concentration level, at least at three concentration levels (low, mid, and high) within the assay range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): For quantitative methods, LOD is the lowest concentration of analyte that can be reliably detected, but not necessarily quantified. LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. citeab.com These parameters define the method's sensitivity.

These validation parameters ensure that the bioanalytical methods used in preclinical and basic research for this compound yield data that are scientifically credible and suitable for interpreting study results.

Compound Names and PubChem CIDs

Preclinical Research Models and Mechanistic Investigations of Cetotiamine

In Vitro Cell Culture Models for Mechanistic Research

In vitro cell culture models involve the study of cells outside their natural biological context, typically in a laboratory dish. They offer a highly controlled environment for investigating specific cellular and molecular mechanisms, providing a foundational understanding of a compound's interaction with biological systems. sigmaaldrich.comnih.govfrontiersin.orgopenaccessjournals.com

Primary cell cultures are derived directly from tissues and maintained for growth in vitro. sigmaaldrich.comatcc.org These systems are considered to more closely mimic the physiological state of cells in vivo compared to established cell lines, thereby generating more biologically relevant data for mechanistic studies. atcc.orgmdpi.com

Neurons: Primary neuronal cultures are valuable for studying neurodegenerative processes, neurotoxicity, and the effects of compounds on neuronal signaling, survival, and differentiation. They allow for the investigation of specific molecular targets within the nervous system.

Hepatocytes: Primary hepatocytes, isolated from the liver, are crucial for studying drug metabolism, liver toxicity, and the impact of compounds on hepatic biochemical pathways, such as glucose and lipid metabolism. mdpi.comresearchgate.net They retain many of the liver's metabolic capabilities that might be lost in immortalized cell lines.

Endothelial Cells: Primary endothelial cells, which line blood vessels, are used to investigate angiogenesis, vascular permeability, inflammation, and the effects of compounds on cardiovascular health. atcc.org They are particularly useful for understanding drug interactions with the vascular system.

Specific research findings detailing Cetotiamine's mechanistic investigations using primary cell culture systems were not identified in the conducted searches.

Established cell lines are immortalized cell populations that can proliferate indefinitely in vitro. openaccessjournals.comeuropa.eu While they may exhibit genetic and phenotypic drift compared to primary cells, their ease of availability, reproducibility, and scalability make them invaluable for high-throughput screening and detailed studies of specific biochemical pathways. nih.govopenaccessjournals.com

Applications: Cell lines are widely used to investigate fundamental cellular processes like cell cycle regulation, signal transduction, gene expression, and protein function. sigmaaldrich.comnih.gov For instance, cancer cell lines are extensively used to understand tumor biology and test anti-cancer mechanisms. frontiersin.orgoncotarget.com Specific cell lines can be chosen based on their expression of particular receptors, enzymes, or transporters relevant to a compound's hypothesized mechanism of action.

Limitations: A key limitation is that cell lines may lose tissue-specific functions and acquire a molecular phenotype different from cells in vivo, potentially leading to discrepancies between in vitro and in vivo observations. nih.gov

Specific research findings detailing this compound's mechanistic investigations using established cell lines for specific biochemical pathway studies were not identified in the conducted searches.

Ex Vivo Tissue Slice Preparations for Organ-Specific Studies

Ex vivo tissue slice preparations involve maintaining thin sections of fresh organ tissue in a culture medium, bridging the gap between in vitro cell cultures and in vivo animal models. rug.nlmdpi.comnih.gov These slices retain the complex cellular architecture, intercellular interactions, and tissue-specific functions of the original organ, making them highly valuable for organ-specific mechanistic studies. rug.nlmdpi.comnih.gov

Advantages: Tissue slices preserve the native tissue environment, including cell-cell and cell-matrix interactions, and maintain the metabolic competency of the organ. rug.nl They are particularly useful for studying drug metabolism, toxicity, and efficacy in a context that closely resembles the in vivo situation without the complexities of a whole animal. rug.nlnih.govsoton.ac.uk

Applications: Precision-cut tissue slices (PCTS) have been prepared from various organs, including liver, lung, kidney, intestine, spleen, and brain, to study biochemical functions, biotransformation, drug transport, and disease mechanisms. rug.nlnih.govnih.gov For example, liver slices are used to assess drug-induced liver injury and metabolic pathways, while brain slices can model neuro-oncological conditions. nih.govnih.gov

Specific research findings detailing this compound's mechanistic investigations using ex vivo tissue slice preparations were not identified in the conducted searches.

In Vivo Animal Models for Mechanistic Insights

In vivo animal models, predominantly rodents, are crucial for understanding the systemic effects of a compound, its pharmacokinetics, and its impact on complex physiological processes within a living organism. cn-bio.comnih.govtaconic.comnih.gov They allow for the investigation of drug mechanisms in the context of integrated biological systems, including interactions between different organs and tissues.

Rodent models, such as mice and rats, are widely used in preclinical research due to their genetic manipulability, relatively short life cycles, and physiological similarities to humans for many disease processes. cn-bio.comtaconic.comnih.gov

Applications: These models are employed to study the effects of compounds on various biochemical pathways and physiological responses, including metabolic disorders (e.g., diabetes, obesity), inflammatory conditions, neurological diseases (e.g., Alzheimer's), and cardiovascular functions. nih.govgd3services.comnih.govcyagen.comkahaku.go.jp They provide insights into a compound's absorption, distribution, metabolism, and excretion (ADME) in a whole organism, as well as its efficacy and potential on-target effects. google.com

Mechanistic Insights: By administering a compound to an animal model and observing changes in biomarkers, gene expression, protein levels, or physiological parameters, researchers can infer its mechanism of action in vivo.

Specific research findings detailing this compound's mechanistic investigations using rodent models for studying biochemical pathways and physiological responses were not identified in the conducted searches.

Genetically modified animal models, particularly mice, are engineered to have specific genetic alterations (e.g., gene knockouts, knock-ins, or overexpression) that mimic human diseases or alter specific biological pathways. taconic.comnih.govgd3services.comnih.gov These models are invaluable for target validation, confirming the role of a specific gene or protein in a disease, and for understanding the mechanistic basis of a compound's therapeutic effect. taconic.comgd3services.comnih.govddtjournal.com

Target Validation: Knockout mice, for example, can demonstrate whether the absence of a particular gene product is detrimental or beneficial, thereby validating it as a drug target. taconic.com Conditional knockout models allow for the temporal and spatial control of gene deletion, providing more precise mechanistic insights. taconic.comnih.gov

Disease Modeling: Genetically modified models can faithfully recapitulate key pathogenetic hallmarks of human diseases, allowing researchers to study the disease progression and the compound's ability to modulate these processes at a mechanistic level. nih.govnih.govcyagen.com

Specific research findings detailing this compound's mechanistic investigations using genetically modified animal models for target validation studies were not identified in the conducted searches.

Summary of Research Findings on this compound's Mechanistic Investigations: Based on the conducted searches, detailed research findings specifically outlining this compound's mechanistic investigations using in vitro cell culture models (primary cells or established cell lines), ex vivo tissue slice preparations, or in vivo animal models (rodent or genetically modified) were not found. The available information primarily identifies This compound (B1668420) as a chemical compound and a water-soluble vitamin derivative, but does not delve into its specific mechanisms of action elucidated through these preclinical models. Therefore, no data tables could be generated for specific mechanistic findings related to this compound.

Non-Mammalian Models (e.g., C. elegans, Drosophila) for Fundamental Biological Research

Non-mammalian model organisms such as the nematode Caenorhabditis elegans (C. elegans) and the fruit fly Drosophila melanogaster (Drosophila) offer significant advantages for fundamental biological research due to their genetic tractability, well-characterized nervous systems, and cost-effectiveness. These models enable the rapid assessment of gene variant effects and the identification of interacting genes and proteins in vivo, providing insights into conserved biological processes and disease mechanisms relevant to humans. nih.govnih.gov

While general research on non-mammalian models often involves the study of neurotoxicology, genetic diseases, and the effects of various compounds on behavior and metabolism, direct detailed findings specifically on this compound's effects in C. elegans or Drosophila are not extensively documented in the provided search results. However, the utility of these models for studying compounds like thiamine (B1217682) derivatives is well-established. C. elegans, for instance, is a powerful model for dissecting neural circuits linking food, behavior, and physiology, with its nervous system signaling partly through biogenic amines. nih.gov Drosophila is also a valuable model for studying aggression-regulating genes that have relevance to vertebrates. nih.gov this compound is recognized as a vitamin B1 source, and vitamin B1 and its derivatives are known to interact with various biological pathways. epdf.pubgoogle.com

The following table outlines the general applications of C. elegans and Drosophila in fundamental biological research, which could serve as a framework for future this compound investigations:

| Model Organism | Key Research Areas | Advantages for Research |

| C. elegans | Neurobiological disease states, neural circuits, food-related behaviors, metabolism, stress responses, substance of abuse preference. nih.govdoaj.orgnih.gov | Compact nervous system, manipulable genetics, wide availability of mutant strains, high-throughput behavioral screens. nih.govdoaj.org |

| Drosophila | Neurotoxicology, neurological diseases, genetic diseases, aggression, lifespan extension, mitochondrial function. nih.govnih.govnih.govgoogle.com | Genetic tractability, conserved pathways with humans, cost-effective, rapid assessment of gene variants. nih.govnih.gov |

Application of Omics Technologies (Proteomics, Metabolomics) in this compound Research (non-human samples)

Omics technologies, such as proteomics and metabolomics, are powerful tools for comprehensive analysis of biological systems, providing insights into the molecular mechanisms underlying physiological processes and responses to chemical compounds. These technologies are increasingly applied to non-human samples to understand protein profiles and metabolic changes. mdpi.comnih.govnih.govmdpi.com

Proteomics: Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of post-translational modifications. mdpi.com While specific studies detailing the application of proteomics to this compound in non-human samples were not found, the general capabilities of proteomics platforms for non-human species are well-documented. Platforms like SomaScan are designed for versatility across a wide array of species, including mouse, non-human primate, cat, dog, pig, and rat, and can analyze diverse sample types such as plasma, serum, cell lysates, and tissue homogenates. somalogic.com Mass spectrometry (MS)-based proteomics is a chosen method for complex protein sample analysis, capable of characterizing and quantifying protein profiles and their interactions. mdpi.com

Metabolomics: Metabolomics focuses on the comprehensive study of metabolites, the small molecules involved in metabolic pathways. nih.gov Similar to proteomics, direct research on this compound using metabolomics in non-human samples is not detailed in the provided information. However, metabolomics is widely applied in various biological specimens from non-human species to identify biomarkers and elucidate pathogenesis. Common non-human sample types used in metabolomics include urine, blood serum or plasma, and tissue extracts, which contain thousands of detectable metabolites. nih.govnih.govmedsci.org Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are frequently employed for metabolomic analysis. nih.govresearchgate.net

The following table summarizes the general applications of proteomics and metabolomics in non-human samples:

| Omics Technology | Application in Non-Human Samples | Typical Sample Types | Analytical Techniques |

| Proteomics | Identification and quantification of proteins, characterization of post-translational modifications, protein-protein interactions, biomarker discovery. mdpi.comsomalogic.com | Plasma, serum, cerebrospinal fluid (CSF), cell lysates, tissue homogenates, plant, bacterial, parasite samples. somalogic.comuu.se | Mass Spectrometry (MS)-based proteomics (e.g., QExactive Plus Orbitrap MS, nanoLC), SomaScan platform. mdpi.comsomalogic.comuu.se |

| Metabolomics | Comprehensive metabolic profiling, biomarker identification, elucidation of metabolic pathways, understanding disease pathophysiology. nih.govmdpi.comnih.gov | Urine, blood serum/plasma, tissue extracts, cerebrospinal fluid, feces. nih.govnih.govmedsci.org | Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR). mdpi.comnih.govresearchgate.net |

Future Research Directions, Unaddressed Questions, and Preclinical Translational Potential

Identification of Novel Biochemical Targets and Pathways

Despite its classification as a biochemical, the specific and comprehensive biochemical targets and metabolic pathways influenced by cetotiamine (B1668420) remain areas ripe for further investigation. Unraveling these intricate interactions is crucial for a complete understanding of its biological effects. Future research should prioritize the use of high-throughput screening methods and advanced biochemical assays to identify novel proteins, enzymes, or signaling molecules with which this compound directly interacts. Furthermore, detailed metabolomic profiling studies could reveal downstream metabolic alterations induced by this compound, thereby mapping out the pathways it modulates. For instance, while this compound has been computationally screened for potential antiviral activity against targets like SARS-CoV-2 Mpro, indicating a possible interaction, experimental validation and the identification of its broader biochemical landscape are essential. tubitak.gov.tr

Integration of Systems Biology and Computational Modeling Approaches

The complexity of biological systems necessitates the integration of systems biology and computational modeling to fully comprehend the multifaceted actions of compounds like this compound. Systems biology, which studies the functioning of an organism holistically through computational and mathematical models, can provide insights into interactions at genomic, transcriptomic, proteomic, and metabolic levels. bioinformaticamente.comwellcomeconnectingscience.orgnih.gov Computational modeling, including techniques like molecular docking and simulations, offers a powerful initial step for identifying potential targets and predicting interactions, as exemplified by the virtual screening of this compound against viral proteases. tubitak.gov.trbiotechmedjournal.com

Future research could employ:

Network-based analyses: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) to identify how this compound perturbs these systems.

Multi-omics data integration: Combining data from genomics, proteomics, and metabolomics experiments to build comprehensive models that predict this compound's systemic effects.

In silico simulations: Developing dynamic models to simulate this compound's behavior within cellular environments, predicting its metabolic fate, and identifying potential off-target effects. wellcomeconnectingscience.org

These approaches can provide a deeper mechanistic understanding and facilitate the generation of novel, testable hypotheses regarding this compound's biological roles.

Development of Advanced Research Tools and Molecular Probes for this compound Study

The advancement of research into this compound can be significantly accelerated by the development of specialized tools and molecular probes. A notable area of development includes aptamers that specifically bind to thiamine (B1217682) analogs and derivatives, which encompass this compound. These aptamers can serve as highly specific molecular probes for the detection of this compound in various biological and environmental samples. justia.com

Further developments could include:

Fluorescently labeled this compound analogs: These could be used for live-cell imaging to track its cellular uptake, distribution, and localization.

Affinity probes: Designed to pull down and identify direct binding partners of this compound from complex biological mixtures.

Biosensors: Engineered to detect this compound or its metabolites with high sensitivity and specificity, enabling real-time monitoring in experimental settings.

Improved analytical methodologies: Refinements in mass spectrometry and nuclear magnetic resonance techniques could enhance the detection and quantification of this compound and its metabolites, overcoming methodological challenges related to sample preparation and stability. drugtargetreview.com

Exploration of this compound in Novel Preclinical Research Applications (e.g., as a research tool for metabolic studies, biomarker discovery)

This compound's nature as a biochemical positions it for exploration in novel preclinical research applications, particularly in metabolic studies and biomarker discovery. Metabolomics, the comprehensive analysis of small molecule metabolites, is a powerful tool for identifying metabolic shifts associated with disease or therapeutic interventions and for discovering reliable biomarkers. drugtargetreview.comtd2inc.commdpi.com

Potential preclinical research applications for this compound include:

Metabolic pathway perturbation studies: Using this compound as a tool to selectively modulate specific metabolic pathways, thereby aiding in the elucidation of complex metabolic networks and their roles in various physiological and pathological states.

Biomarker discovery: Investigating whether this compound or its metabolites can serve as biomarkers for specific metabolic dysfunctions, disease progression, or response to other therapeutic agents. This could involve targeted or untargeted metabolomics approaches to identify unique metabolic signatures. mdpi.comnih.govnih.gov

Investigating cellular stress responses: Exploring this compound's potential to induce or modulate cellular stress responses, providing insights into cellular resilience and adaptation mechanisms.

Exploring its utility in specific disease models: Beyond its virtual screening for antiviral activity, this compound could be tested in preclinical models of metabolic disorders, neurological conditions, or other diseases where its biochemical properties might offer unique insights or therapeutic potential.

Methodological Challenges and Opportunities in this compound Research

Research into this compound, like many biochemical compounds, faces several methodological challenges that also present opportunities for innovation. General challenges in metabolomics research, which would apply to studies involving this compound, include ensuring the validity of results through proper control of pre-analytical steps, addressing issues of tumor heterogeneity and interpatient variability in biological samples, and establishing robust standardization and reproducibility across studies. drugtargetreview.comnih.gov

Specific challenges and opportunities for this compound research include:

Chemical stability and bioavailability: Developing analytical methods to accurately measure this compound's stability in various matrices and its bioavailability in biological systems.

Metabolite identification: Fully characterizing all active and inactive metabolites of this compound, which is crucial for understanding its complete biological impact.

Off-target effects: Systematically investigating potential off-target interactions that might contribute to its observed effects or lead to unforeseen biological consequences.

Data analysis and interpretation: As with any complex biological data, the robust analysis and interpretation of results from this compound studies will require advanced bioinformatics and statistical methods, including the integration of machine learning approaches. nih.gov

Development of in vitro and in vivo models: Creating more physiologically relevant in vitro models and refined in vivo models to accurately mimic human biological conditions and predict this compound's effects.

Addressing these challenges through innovative methodological development will be key to unlocking the full potential of this compound in both basic scientific inquiry and preclinical translational research.

Q & A

Q. What validated HPLC methods are recommended for quantifying Cetotiamine hydrochloride hydrate purity, and how are system suitability criteria established?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection is the standard method for purity analysis. Key parameters include:

- Mobile phase : A mixture of water and methanol (1:1) .

- Column : Reverse-phase C18 column with a flow rate optimized for resolution.

- System Suitability : Theoretical plates ≥3000, symmetry factor 0.7–1.0, and ≤2.0% relative standard deviation (RSD) in peak area after six replicates .

- Sample Preparation : Dissolve 50 mg in 50 mL mobile phase, with a 1:200 dilution for the standard solution .

Q. How should researchers address baseline impurities in this compound synthesis, and what thresholds are acceptable?

- Methodological Answer : Impurities are assessed via HPLC by comparing peak areas of non-Cetotiamine components to the standard. Acceptability criteria:

- Individual impurity peaks ≤1.0% of the this compound peak area.

- Total impurities ≤2.0% of the this compound peak area .

- Heavy metals (e.g., lead) must not exceed 20 ppm via Method 1 testing .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s degradation kinetics under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to isolate variables:

- Factors : pH (1.0–7.4), temperature (25–60°C), and ionic strength.

- Response Variables : Degradation rate constants quantified via HPLC.

- Statistical Analysis : Apply Arrhenius or Eyring equations to model temperature effects, and use ANOVA to identify significant interactions .

Q. How can researchers resolve contradictions in stability studies where this compound exhibits variable solubility in aqueous solutions?

- Methodological Answer :

- Systematic Testing : Conduct solubility studies using standardized buffers (e.g., phosphate, acetate) under controlled agitation and temperature.

- Data Reconciliation : Employ meta-analysis to compare results across studies, adjusting for variables like hydration state (anhydrous vs. monohydrate) .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as polymorphic form differences .

Q. What strategies ensure reliable identification of this compound’s metabolic byproducts in pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Use liquid-liquid extraction or solid-phase extraction to isolate metabolites from plasma.

- Analytical Techniques : Combine HPLC with tandem mass spectrometry (LC-MS/MS) for structural elucidation.

- Validation : Confirm metabolite identities via synthetic standards and isotopic labeling .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.